Oleylamine

Catalog No.
S623957
CAS No.
112-90-3
M.F
C18H37N
M. Wt
267.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleylamine

CAS Number

112-90-3

Product Name

Oleylamine

IUPAC Name

(Z)-octadec-9-en-1-amine

Molecular Formula

C18H37N

Molecular Weight

267.5 g/mol

InChI

InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-19H2,1H3/b10-9-

InChI Key

QGLWBTPVKHMVHM-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCN

Synonyms

1-octadeceneamine hydrofluoride, 9-octadecen-1-amine, AmF 355, amine fluoride 335, n-cis-9-octadecenylamine, oleamine, oleoylamine, oleylamine, oleylamine acetate, oleylamine acetate, (Z)-isomer, oleylamine hydrochloride, (Z)-isomer, oleylamine hydrofluoride, oleylamine hydrofluoride, (Z)-isomer, oleylamine phosphate (1:1), oleylamine phosphate (1:1), (Z)-isomer, oleylamine, (E)-isomer, oleylamine, (Z)-isomer

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN

Nanomaterials and Magnetic Properties

Solar Cells

Luminescence

Drug Delivery

Electronic Circuits

Catalysis

Molecular Imaging

Electromagnetic Wave Absorption

Theranostic Applications

Specific Scientific Field: Biomedicine and Nanotechnology

Application Summary: Oleylamine is used in the synthesis of nanoparticles for theranostic applications. Theranostics is a field of medicine that combines therapy and diagnostics, and nanoparticles can be designed to both treat diseases and monitor the progress of the treatment .

Methods of Application: In theranostic applications, oleylamine is used to stabilize nanoparticles that are loaded with drugs and imaging agents. The nanoparticles can be designed to release the drug and monitor its distribution in the body .

Results or Outcomes: The use of oleylamine in theranostic applications has shown promising results in improving the efficacy of treatments and the accuracy of monitoring. The ability to deliver drugs and monitor their distribution can improve patient outcomes .

Oleylamine is an organic compound with the molecular formula C₁₈H₃₅NH₂. It is classified as a long-chain primary alkylamine and is structurally related to oleic acid, characterized by its unsaturated fatty chain. In its pure form, oleylamine appears as a clear, colorless liquid, although commercial samples may range from colorless to yellow due to impurities, including trans isomers like elaidylamine and various long-chain amines . With a boiling point of approximately 364 °C and a melting point of 21 °C, oleylamine is insoluble in water but soluble in organic solvents .

  • Formation of Carboxylate Salts: When reacted with carboxylic acids, oleylamine forms carboxylate salts through an exothermic reaction. This salt can further condense into amides by losing a water molecule .
  • Reduction Reactions: Oleylamine acts as a strong reducing agent, facilitating the synthesis of various nanoparticles by stabilizing their surfaces and controlling their growth kinetics .
  • Coordination Chemistry: Oleylamine can coordinate with metal ions, altering the form of metal precursors and influencing the formation kinetics of nanoparticles .

Several methods are employed for synthesizing oleylamine:

  • Direct Amination: Oleylamine can be synthesized through the amination of oleic acid using ammonia or amines under high-temperature conditions.
  • Reduction of Oleic Acid Derivatives: Another approach involves the reduction of oleic acid derivatives or esters using reducing agents like lithium aluminum hydride or borane.
  • Solvothermal Methods: Oleylamine is often utilized in solvothermal processes for synthesizing nanoparticles due to its ability to act as both a solvent and a stabilizing agent .

Oleylamine has diverse applications across various fields:

  • Nanoparticle Synthesis: It is widely used as a surfactant and stabilizer in the synthesis of metallic nanoparticles such as gold, silver, and platinum. Its multifunctional role enhances the control over particle size and morphology .
  • Coatings and Inks: Due to its emulsifying properties, oleylamine is employed in inks, paints, and coatings as a dispersing agent .
  • Corrosion Inhibitors: It serves as an anti-corrosive agent in various industrial applications.
  • Pharmaceuticals: Oleylamine's properties are explored for potential use in drug delivery systems and as an excipient in pharmaceutical formulations .

Studies have shown that oleylamine interacts significantly with metal catalysts during nanoparticle synthesis. For instance, it stabilizes nanoparticles by adsorbing onto low-coordinated sites on metal surfaces, which influences catalytic activity. This interaction can suppress unwanted side reactions such as hydrogen evolution during electrocatalytic processes, enhancing selectivity for desired reactions like carbon dioxide reduction .

Oleylamine shares similarities with several other compounds but exhibits unique characteristics:

CompoundStructure TypeKey FeaturesUnique Aspects
Oleic AcidFatty AcidUnsaturated fatty acidPrecursor for oleylamine synthesis
ElaidylamineTrans Isomer of OleylamineSimilar structure; different configurationLess reactive than oleylamine
OctadecylaminePrimary AlkylamineSimilar long-chain structureMore saturated; less versatile
DodecylamineShorter AlkylamineShorter carbon chainHigher solubility in water
StearylamineSaturated AlkylamineFully saturated fatty amineHigher melting point; less reactivity

Oleylamine's unique combination of properties—such as its long hydrophobic chain, reducing ability, and surfactant characteristics—distinguish it from these similar compounds. Its versatility makes it particularly valuable in nanotechnology and materials science.

Oleylamine emerged as a significant reagent in colloidal chemistry during the early 2000s when researchers sought versatile compounds for nanoparticle synthesis. While fatty amines had been utilized in various chemical applications previously, oleylamine's full potential as a multifunctional reagent wasn't realized until researchers began exploring simpler, more controllable synthetic routes for nanomaterial production. Early studies demonstrated its capability as a coordinating ligand, but its additional roles as solvent and reducing agent were gradually discovered through systematic investigations of various nanoparticle systems.

The development of oleylamine-based methodologies gained significant momentum as researchers moved away from complex multi-component reaction systems toward more streamlined approaches. This shift was driven by the increasing demand for reproducible and scalable nanoparticle synthesis protocols that could deliver materials with precisely controlled properties. Oleylamine's versatility addressed these challenges by simplifying reaction mixtures while maintaining excellent control over particle size, morphology, and surface chemistry.

Early pioneering work focused primarily on noble metal nanoparticles, with gold and silver systems serving as model platforms for understanding oleylamine's functionality. As these studies revealed the compound's unique capabilities, applications expanded rapidly to include semiconductor quantum dots, metal oxides, and more complex nanostructured materials. This historical trajectory reflects the broader evolution of nanochemistry toward more sophisticated yet fundamentally simpler synthetic approaches.

Current Research Landscape and Significance in Materials Science

Currently, oleylamine stands as an indispensable reagent in the synthesis of numerous nanomaterials, evidenced by thousands of publications documenting its versatility. As Mourdikoudis and Liz-Marzán highlighted in their comprehensive 2013 review, oleylamine's ability to simultaneously serve as surfactant, solvent, and reducing agent has made it extraordinarily valuable for simplifying synthetic procedures and enhancing reproducibility. This multifunctionality often eliminates the need for additional reagents, leading to cleaner reaction systems and more consistent outcomes.

The contemporary research landscape shows oleylamine being applied across remarkably diverse material systems, including metal nanoparticles (Au, Ag, Pt), metal oxides (Fe₃O₄, CoFe₂O₄), semiconductor quantum dots (CdSe, PbS), perovskite nanomaterials (CsPbBr₃), and various heterostructured nanomaterials. Each application leverages different aspects of oleylamine's chemical behavior, demonstrating its remarkable versatility as a synthetic reagent.

The significance of oleylamine in materials science extends beyond its synthetic utility. Nanomaterials prepared using oleylamine-based methods typically exhibit excellent colloidal stability in organic solvents, facilitating their subsequent processing, characterization, and integration into functional devices. This practical advantage has accelerated the translation of laboratory discoveries into potential technological applications across fields including catalysis, biomedicine, electronics, and energy conversion.

Theoretical Frameworks for Understanding Oleylamine Interactions

Theoretical approaches to understanding oleylamine's interactions in synthetic systems have evolved from simple ligand-metal binding models to sophisticated frameworks incorporating surface energy calculations, binding energetics, and molecular dynamics simulations. Several key theoretical frameworks provide the foundation for understanding oleylamine's behavior in nanoparticle synthesis systems.

The acid-base coordination chemistry framework explains oleylamine's fundamental interaction with metal centers. As a primary amine, oleylamine acts as a Lewis base, donating its lone pair of electrons to electron-deficient metal atoms on nanoparticle surfaces that function as Lewis acids. The strength of this coordination depends on the specific metal involved and its oxidation state, allowing for varied binding affinities across different material systems.

Surface energy modulation theory explains how oleylamine adsorption reduces the high surface energy of freshly formed nanoparticles, thereby controlling growth kinetics and preventing agglomeration. When oleylamine molecules bind to nanoparticle surfaces, they create a protective organic shell that provides both electronic stabilization through coordination and steric stabilization through the extended hydrocarbon chain.

Recent theoretical advances have revealed more nuanced aspects of oleylamine binding. Study of oleylamine-coated InP nanocrystals has demonstrated that oleylamine exhibits facet-specific binding behaviors, with molecules bound to crystal facets displaying different spectroscopic signatures than those bound to edges or corners. This heterogeneous surface binding contributes to the complex role oleylamine plays in controlling nanoparticle growth and morphology.

Molecular self-assembly frameworks also help explain how oleylamine molecules organize on nanoparticle surfaces through intermolecular interactions. The long hydrocarbon chains of oleylamine can interact through van der Waals forces, creating structured ligand layers that influence both individual particle properties and their collective assembly behaviors in solution and solid state.

Surfactant Capabilities in Colloidal Systems

Oleylamine’s surfactant properties stem from its amphiphilic nature, which allows it to adsorb onto nanoparticle surfaces and reduce interfacial tension. The amine group binds selectively to specific crystallographic facets, while the hydrophobic tail prevents aggregation by imparting steric stabilization. For example, in copper nanoparticle synthesis, oleylamine stabilizes (100) facets via alkene group interactions and (111) facets through amine coordination, enabling shape control from cubic to octahedral geometries [2]. This facet-specific binding arises from the ligand’s differential affinity for metal surfaces, which is influenced by reaction temperature and precursor chemistry [1] [5].

In germanium nanocrystals, solution NMR studies reveal two distinct ligand populations: strongly bound oleylamide (covalently linked Ge–NHR species) and weakly physisorbed oleylamine [5]. The former enhances colloidal stability by forming a robust surface passivation layer, while the latter dynamically exchanges with free ligands in solution. Increasing synthesis temperatures favor oleylamide formation, correlating with improved dispersion stability in nonpolar solvents [5]. Comparative studies with trioctylphosphine (TOP) highlight oleylamine’s superior proton affinity, which accelerates surface interactions and stabilizes a wider variety of morphologies in copper chalcogenides [6].

Solvent Functions in Organic Phase Synthesis

As a high-boiling-point solvent (boiling point ≈ 350°C), oleylamine facilitates nucleation and growth at elevated temperatures while dissolving metal precursors such as copper acetylacetonate and germanium iodide. Its dual role as solvent and ligand simplifies synthetic protocols by eliminating the need for additional surfactants. In the synthesis of copper nanoparticles, oleylamine’s viscosity and coordination capacity modulate reaction kinetics: rapid heating in oleylamine produces cubic nanoparticles under kinetic control, whereas slow heating yields thermodynamically stable octahedra [2].

The solvent’s ability to solubilize reactive intermediates also prevents premature precipitation. For instance, in microwave-assisted germanium nanocrystal synthesis, oleylamine acts as a reducing agent and solvent, enabling the formation of monodisperse particles at temperatures up to 270°C [5]. Similarly, in perovskite nanocrystal synthesis, oleylamine coordinates with lead ions, controlling precursor reactivity and ensuring homogeneous nucleation [1].

Reducing Agent Mechanisms in Metal Nanoparticle Formation

Oleylamine’s reducing capability originates from its amine group, which donates electrons to metal precursors. In copper nanoparticle synthesis, oleylamine reduces Cu²⁺ to Cu⁰ at temperatures above 180°C, with the reaction rate depending on the ligand’s concentration and the presence of co-reductants like trioctylphosphine oxide (TOPO) [2] [6]. The reduction pathway involves the formation of intermediate copper-oleylamine complexes, which decompose to release metallic copper and oxidized byproducts such as nitriles [2].

Comparative studies with TOP demonstrate oleylamine’s milder reducing strength, which slows nucleation and promotes anisotropic growth. For example, in copper selenide synthesis, oleylamine yields larger, irregularly shaped nanoparticles due to its moderate electron-donating capacity, whereas TOP produces smaller, spherical particles through faster reduction [6]. This tunability makes oleylamine ideal for synthesizing bimetallic structures, where sequential reduction of metal precursors is required to achieve core-shell architectures [1].

Stabilizing Agent Properties for Colloidal Stability

Post-synthesis, oleylamine’s stabilizing role ensures long-term colloidal stability by preventing nanoparticle aggregation. The ligand’s hydrophobic tail forms a protective shell around particles, rendering them dispersible in nonpolar solvents like hexane and toluene. In platinum nanoparticles, oleylamine stabilization is so effective that aggressive methods like UV-ozone irradiation or acetic acid washing are required to remove the ligand for catalytic applications [4]. However, incomplete ligand removal can block active sites, underscoring the need for low-temperature thermal annealing (∼185°C) to preserve nanoparticle morphology while desorbing surfactants [4].

The ligand’s binding mode also influences stability. Strongly bound oleylamide ligands on germanium nanocrystals resist displacement by incoming thiols or carboxylic acids, whereas weakly physisorbed oleylamine readily exchanges with other surfactants [5]. This hierarchical binding enables hybrid surface functionalization, where oleylamine acts as a primary stabilizer, and secondary ligands (e.g., phosphines) fine-tune surface chemistry for specific applications [6].

Physical Description

Liquid
Liquid; mp = 10-20 deg C; [IUCLID] Light yellow pasty liquid with an amine-like odor (mp = 15-30 deg C); [ECHA] Slightly beige paste; [MSDSonline]

XLogP3

7.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

267.292600184 g/mol

Monoisotopic Mass

267.292600184 g/mol

Heavy Atom Count

19

Melting Point

246.0 °C

UNII

ZDQ1JWQ8DT

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

EXPTL USE: THE ELECTROPHORETIC MOBILITY OF NORMAL & TUMOR CELLS, IRRADIATED & RADIOSENSITIZED IN VIVO WITH OLEYLAMINE (OA), WAS INVESTIGATED. LIVER PARENCHYMAL CELLS & SPLEEN LYMPHOCYTES, AS WELL AS EHRLICH ASCITES TUMOR CELLS & CELLS FROM SEVERAL SOLID TUMORS, WERE USED. THE RESULTS SUGGEST THAT RADIOSENSITIZATION WITH OLEYLAMINE INDUCES AN ALTERATION OF THE CELL SURFACE STRUCTURE.
EXPTL USE: OLEYLAMINE PROMOTED THE FUSION OF MOUSE A9 FIBROBLASTS TO FORM POLYNUCLEATE HOMOKARYONS. THE COMPD WAS MORE EFFECTIVE WITH CELLS IN MONOLAYER CULTURES THAN WITH CELLS IN SUSPENSION. ALTHOUGH THE ADMIN OF OLEYLAMINE IN LIPID DROPLETS WAS LESS FUSOGENIC THAN WHEN GIVEN ALONE, IT WAS MUCH LESS TOXIC TO THE FIBROBLASTS. THUS, OLEYLAMINE IN LIPID DROPLETS MAY BE THE MOST USEFUL FORM FOR INTERSPECIFIC HYBRIDIZATION EXPERIMENTS.

Vapor Pressure

0.0001 [mmHg]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1838-19-3
112-90-3
10460-00-1

Wikipedia

Oleamine

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

HYDROGENATION OF (Z)-9-OCTADECENENITRILE IN THE PRESENCE OF AMMONIA & A RANEY NICKEL CATALYST

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
9-Octadecen-1-amine, (9Z)-: ACTIVE
9-Octadecen-1-amine: INACTIVE

Dates

Last modified: 08-15-2023

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